Diethylene glycol monovinyl ether

Overview

Description

Synthesis Analysis

The synthesis of DEGMVE has been explored in various studies, focusing on optimizing conditions to achieve high yields and purity. A notable process involves the reaction of diethylene glycol with allyl chloride and sodium hydroxide, utilizing tetrabutylammonium chloride as a phase transfer catalyst. This method, known as the Williamson synthesis, has been optimized to achieve a product yield of 86.7% and a purity of 99.2% under specific conditions, including a reaction temperature of 80°C and a reaction time of 3 hours (Zeng Ron, 2014).

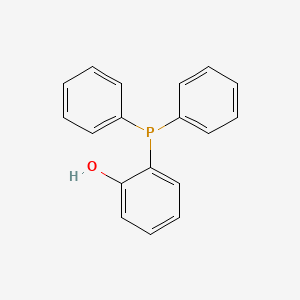

Molecular Structure Analysis

The molecular structure of DEGMVE and its complexes has been the subject of various studies. For instance, complex formation between polyvinyl ether of diethylene glycol and polyacrylic acid has been examined, revealing insights into the effect of molecular weight and solvent nature on complex stability. These studies are crucial for understanding the molecular interactions and stability of DEGMVE-based polymers in different environments (Z. S. Nurkeeva et al., 2002).

Chemical Reactions and Properties

DEGMVE undergoes various chemical reactions, including oxidation-responsive and "clickable" modifications. For example, the introduction of a methyl-thioether moiety into poly(ethylene glycol) allows for the synthesis of thioether-functional poly(ethylene glycol), which can undergo selective oxidation to sulfoxide units. This property is utilized in the development of oxidation-responsive nanocarriers for drug delivery applications (J. Herzberger et al., 2016).

Physical Properties Analysis

The physical properties of DEGMVE, including its behavior in solutions and phase transitions, have been extensively studied. For instance, Langmuir monolayers of diethylene glycol mono-n-octadecyl ether exhibit temperature-dependent phase transitions, with faceted structures observed at higher temperatures. These studies provide insights into the behavior of DEGMVE derivatives at the air-water interface and their potential applications in surface science (M. Islam & Teiji Kato, 2004).

Chemical Properties Analysis

The chemical properties of DEGMVE and its derivatives, including monoalkyl ethers, have been analyzed in various studies. These investigations cover aspects such as synthesis methods, reaction conditions, and the properties of the surfactants derived from these ethers. Understanding these chemical properties is essential for exploring the applications of DEGMVE in fields such as surfactant science (Ban Qing, 2000).

Scientific Research Applications

Solubilization of Poorly Water-Soluble Drugs

Diethylene glycol monovinyl ether, under the trade name Transcutol, is used as an effective strong solubilizer in various pharmaceutical products. It has been identified as a promising excipient for enhancing drug absorption through oral, parenteral, and topical administration. Its role in the pharmaceutical sector is critical for improving the solubility and delivery of drugs that are poorly soluble in water (Ha et al., 2019).

Cosmetic and Dermatological Applications

This compound is extensively used in cosmetic products. Its application in topical dermatology products, such as 5% dapsone gel for acne treatment, highlights its significance in the formulation of various skin care products. This solvent is a common ingredient in numerous cosmetic items and is expected to be a component in many future prescription topical products (Osborne, 2011).

Polymer Synthesis

This compound is utilized in the synthesis of functional polyurethane surfactants and in the creation of various latex products. This showcases its role in the production of materials with specific surface-active properties, contributing to advancements in materials science (Naghash et al., 2014).

Catalysis in Polymerization

In chemical engineering, this compound is involved in the synthesis of long-chain divinyl ether and polyether-polyacetal macrocycles. These compounds serve as catalysts in various chemical reactions, demonstrating its utility in enhancing chemical processes and reaction efficiencies (Trofimov et al., 2011).

Tissue Engineering

In biomedical research, this compound contributes to the development of degradable polymeric networks for tissue engineering applications. This application is crucial for advancing biomedical engineering and developing new materials for medical uses (Davis et al., 2003).

Mechanism of Action

Target of Action

Diethylene glycol monovinyl ether (DEGVE) is primarily used as a solvent in various industries, including cosmetics, food, nanoformulations, and pharmaceuticals

Mode of Action

DEGVE acts as a penetration enhancer, surfactant, and solubilizer . As a penetration enhancer, it increases the permeability of substances across biological barriers, such as the skin or intestinal wall. As a surfactant, it reduces surface tension, improving the mixing of substances. As a solubilizer, it increases the solubility of poorly water-soluble substances, enhancing their bioavailability .

Pharmacokinetics

Its use as a solvent and penetration enhancer suggests that it may enhance the absorption and distribution of other substances within the body .

Result of Action

The primary result of DEGVE’s action is the enhanced solubility, absorption, and distribution of other substances. This can lead to increased bioavailability and efficacy of these substances in their respective applications .

Safety and Hazards

Future Directions

properties

IUPAC Name |

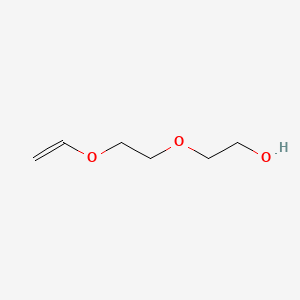

2-(2-ethenoxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-8-5-6-9-4-3-7/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULAHPYSGCVQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29717-48-4 | |

| Record name | Ethanol, 2-[2-(ethenyloxy)ethoxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29717-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9075456 | |

| Record name | Diethylene glycol monovinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

929-37-3 | |

| Record name | Diethylene glycol monovinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol monovinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylene glycol monovinyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethylene glycol monovinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-[2-(ethenyloxy)ethoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethylene glycol monovinyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K2K8P5XCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Diethylene Glycol Monovinyl Ether useful in polymer synthesis?

A1: this compound (DEGVE) is a versatile monomer capable of undergoing polyaddition reactions, leading to the formation of polyacetals. [, ] Its structure, containing both a vinyl ether group and a hydroxyl group, allows it to self-polymerize or copolymerize with other monomers, resulting in polymers with tunable properties. [] This makes DEGVE particularly useful for synthesizing biocompatible and biodegradable materials. []

Q2: How does the incorporation of this compound affect the properties of polyacetals?

A2: Incorporating DEGVE into polyacetals introduces hydrophilic segments into the polymer backbone. [] This can significantly impact the polymer's properties, such as its glass transition temperature (Tg), hydrophilicity, and even thermoresponsiveness. For example, polyurethanes synthesized with DEGVE-based polyols exhibited Tg values ranging from -44 to 19 °C depending on the overall polymer structure. [] Additionally, polyurethanes with a higher DEGVE content displayed thermoresponsive behavior and a distinct volume phase transition temperature (VPTT). []

Q3: Are there any applications of this compound in contact lens materials?

A3: Yes, DEGVE is being explored as a component in contact lens monomer compositions. [] Its inclusion, alongside other specific monomers, aims to enhance the surface hydrophilicity of the resulting contact lens material. [] This is crucial for improving the comfort and biocompatibility of contact lenses during wear.

Q4: How does the molecular structure of this compound relate to its potential for biodegradation?

A4: Polyacetals synthesized from DEGVE are susceptible to acid-catalyzed degradation. [] This degradation process breaks down the polymer into its original diol components. [, ] This characteristic makes DEGVE-based polymers particularly attractive for applications requiring controlled degradation, such as in biomedical implants or drug delivery systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

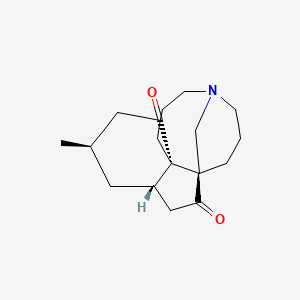

![[S-(R*,R*)]-1-(Aminoiminomethyl)-N-[[1-[N-[(2-naphthalenylsulfonyl)-L-seryl]-3-pyrrolidinyl]methyl]-3-piperidenecarboxamide](/img/structure/B1213599.png)

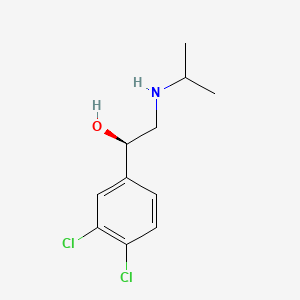

![1-[3-(3,4,5-Trimethoxyphenyl)propanoyl]-2,3-dihydropyridin-6-one](/img/structure/B1213604.png)

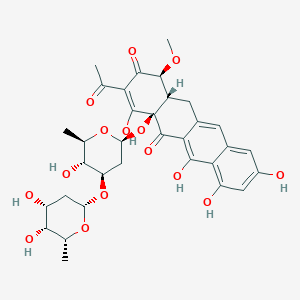

![5-ethyl-3-[[4-(2-methylpropoxy)phenyl]methylthio]-1H-1,2,4-triazole](/img/structure/B1213609.png)

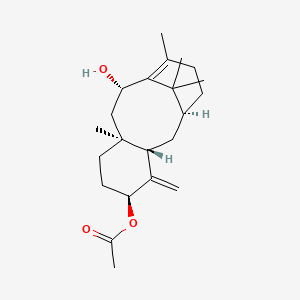

![Hexahomotrioxacalix[3]arene](/img/structure/B1213611.png)